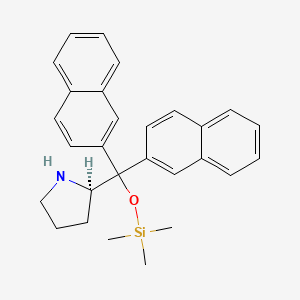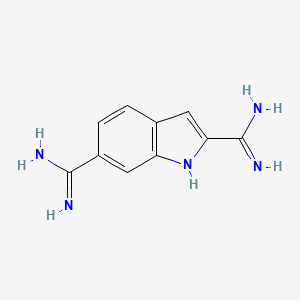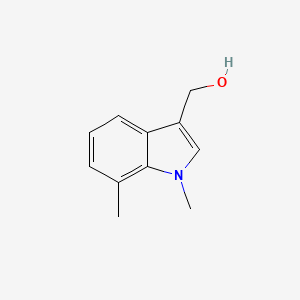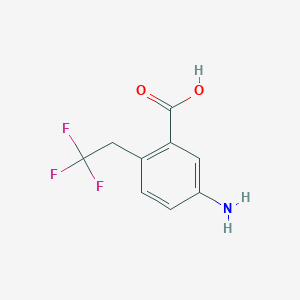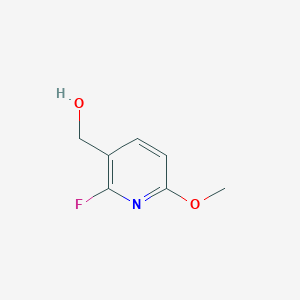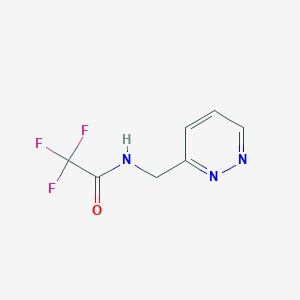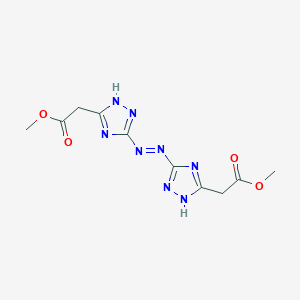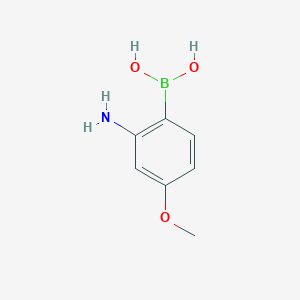
(2-Amino-4-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methoxyphenyl)boronic acid typically involves the reaction of 2-amino-4-methoxyphenylboronic acid with various reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Amino-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and sensing . The boron atom in the boronic acid group can interact with hydroxyl groups on enzymes or other biological molecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar in structure but lacks the amino group.
(4-Methoxyphenyl)boronic acid: Similar but with the methoxy group in a different position.
(3-Formylphenyl)boronic acid: Contains a formyl group instead of an amino group.
Uniqueness: (2-Amino-4-methoxyphenyl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications in organic synthesis and biological research .
Properties
CAS No. |
948592-75-4 |
|---|---|
Molecular Formula |
C7H10BNO3 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-amino-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |
InChI Key |
QCTZXOWPLSEKSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


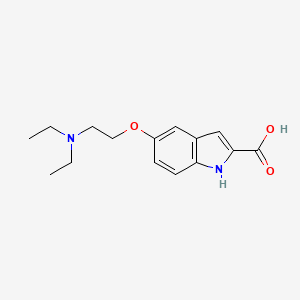
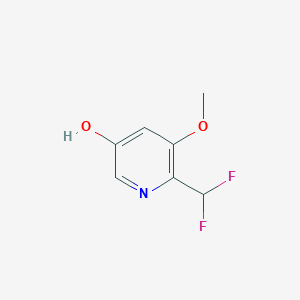

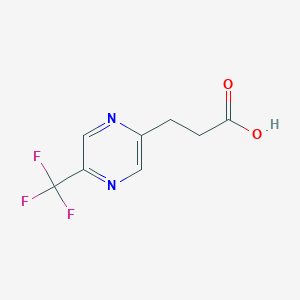
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
